Perfluoro-tert-butanol

Description

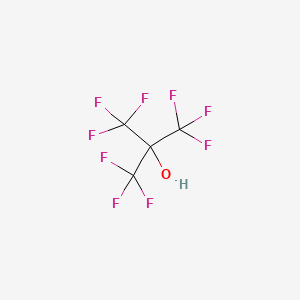

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOAVNRSFURIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073292 | |

| Record name | Nonafluoro-tert-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378-02-1 | |

| Record name | Perfluoro-tert-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonafluoro-tert-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002378021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonafluoro-tert-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-tert-butyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluoro-tert-butanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB), a fluorinated analog of tert-butyl alcohol, stands as a unique and versatile compound in the landscape of specialty chemicals. Its distinctive structural and chemical properties, stemming from the complete substitution of hydrogen with fluorine atoms, have positioned it as a valuable building block and reagent in diverse fields, most notably in pharmaceutical research and materials science. This technical guide provides an in-depth exploration of the core chemical properties, structure, and applications of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, possesses a tertiary alcohol structure where the central carbon is bonded to three trifluoromethyl (-CF₃) groups and one hydroxyl (-OH) group.[1] This arrangement results in a highly symmetrical and sterically hindered molecule.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol[1][2][3] |

| Common Synonyms | Nonafluoro-tert-butyl alcohol, Perfluoro(2-methyl-2-propanol), 2-(Trifluoromethyl)hexafluoro-2-propanol[1][4] |

| CAS Registry Number | 2378-02-1[1][4] |

| Molecular Formula | C₄HF₉O[1][4] |

| SMILES | OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F[1] |

| InChI | 1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H[1] |

Physicochemical Properties

The extensive fluorination of the tert-butyl group imparts a unique set of physical and chemical properties to PFTB, distinguishing it from its hydrocarbon counterpart and other alcohols.

Table of Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 236.04 g/mol | [1][5] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 44–45 °C | [1][3] |

| Melting Point | -15 °C | [6] |

| Density | 1.61–1.69 g/mL (at 25 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.3 | [1] |

| pKa | 5.4 | [1][2][3] |

| Solubility | Miscible in water | [2] |

The strong electron-withdrawing effect of the nine fluorine atoms significantly increases the acidity of the hydroxyl proton, resulting in a pKa of 5.4, which is comparable to that of carboxylic acids.[1][2][3] This heightened acidity is a key feature driving its reactivity and applications. Furthermore, despite its relatively high molecular weight, PFTB has a remarkably low boiling point, a characteristic feature of perfluorinated compounds.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum shows a single signal for the hydroxyl proton.

-

¹³C NMR: The carbon spectrum reveals distinct signals for the quaternary carbon and the trifluoromethyl carbons.

-

¹⁹F NMR: The fluorine spectrum is characterized by a sharp singlet, owing to the nine chemically equivalent fluorine atoms.[7] This property is particularly advantageous for its application in ¹⁹F Magnetic Resonance Imaging (MRI).

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed.

Fluorination of tert-Butanol (B103910)

One approach involves the direct fluorination of tert-butanol using potent fluorinating agents like elemental fluorine. This method requires careful control of reaction conditions to achieve complete substitution of hydrogen atoms with fluorine.[1]

From Hexafluoroacetone (B58046)

An earlier method involved the reaction of hexafluoroacetone with trichloromethyllithium, followed by a halogen exchange step using antimony pentafluoride.[1]

Illustrative Experimental Protocol: Synthesis of Fmoc-perfluoro-tert-butyl tyrosine via Diazonium Coupling

This protocol outlines the use of this compound in a diazonium coupling reaction to synthesize a novel fluorinated amino acid for ¹⁹F NMR applications.[7]

Materials:

-

Fmoc-4-NH₂-phenylalanine

-

This compound

-

Reagents for diazotization (e.g., sodium nitrite, acid)

Procedure:

-

Diazotization: Fmoc-4-NH₂-phenylalanine is converted to its corresponding diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then heated in this compound at reflux.

-

Purification: The product, Fmoc-perfluoro-tert-butyl tyrosine, is purified using standard chromatographic techniques.

This two-step synthesis from a commercially available starting material provides an efficient route to this highly fluorinated amino acid.[7]

Chemical Reactivity and Applications

The unique properties of this compound have led to its use in a variety of applications, particularly in organic synthesis and drug development.

Organic Synthesis

-

Deprotection Reactions: PFTB can be employed as a mild reagent for the selective deprotection of certain protecting groups in peptide synthesis.[1]

-

Brønsted Acid Catalyst: Its significant acidity allows it to function as a Brønsted acid catalyst in various organic transformations.[1]

-

Precursor for Alkoxides: It serves as a precursor for the nonafluoro-tert-butoxide anion, which can be used in coordination chemistry.[1]

Drug Development and Medical Imaging

The most prominent application of this compound in the biomedical field is as a building block for ¹⁹F MRI contrast agents.[1][8]

-

High Fluorine Content: The presence of nine chemically equivalent fluorine atoms provides a strong and sharp signal in ¹⁹F MRI, enabling high sensitivity.[7][8]

-

Modifiable Hydroxyl Group: The hydroxyl group serves as a convenient handle for attaching targeting moieties, allowing for the development of specific imaging agents for applications such as tumor imaging and cell tracking.[1]

The following diagram illustrates the logical relationship between the key properties of this compound and its primary applications.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if inhaled and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]

-

Precautions: Use only in a well-ventilated area or outdoors.[9][11] Wear appropriate personal protective equipment, including gloves, safety glasses, and lab coats.[9][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.[9][11][12]

Environmental Considerations

Like many perfluorinated compounds, there are environmental and health concerns associated with this compound due to its potential for persistence in the environment and bioaccumulation.[4] Its use is subject to regulatory scrutiny, and research is ongoing to understand its ecological impact.[4]

Conclusion

This compound is a specialty chemical with a unique and valuable set of properties. Its high acidity, significant fluorine content, and modifiable functional group make it an indispensable tool in modern chemical synthesis, particularly for the development of advanced pharmaceuticals and imaging agents. As research continues to uncover new applications, a thorough understanding of its chemical properties, synthesis, and handling is essential for scientists and researchers aiming to leverage its full potential.

References

- 1. Buy this compound | 2378-02-1 [smolecule.com]

- 2. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CAS 2378-02-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Perfluoro-tert-butanol (CAS 2378-02-1)

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB), with the CAS number 2378-02-1, is a nona-fluorinated tertiary alcohol that has emerged as a critical building block and versatile reagent in various fields of chemical and biomedical research.[1][2] Its unique properties, stemming from the high degree of fluorination, impart exceptional stability, distinct reactivity, and valuable characteristics for advanced applications, particularly in drug discovery, agrochemical synthesis, and medical imaging. This technical guide provides a comprehensive overview of the core properties, synthesis, experimental protocols, and applications of this compound.

Core Properties and Data

This compound is a colorless liquid at room temperature, characterized by high thermal stability and resistance to chemical degradation.[1] The presence of nine fluorine atoms creates a highly electron-deficient environment, making the hydroxyl group significantly more acidic (pKa ≈ 5.4) than typical tertiary alcohols.[3] This enhanced acidity is a key feature influencing its reactivity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2378-02-1 | [2] |

| Molecular Formula | C₄HF₉O | [1][2] |

| Molecular Weight | 236.04 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 45 °C | [3][4] |

| Density | 1.693 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | ~1.300 | [5] |

| pKa | 5.4 | [3] |

| Vapor Pressure | 5.19 psi (20 °C) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | A single peak corresponding to the hydroxyl proton. | [7] |

| ¹⁹F NMR | A sharp singlet due to the nine chemically equivalent fluorine atoms. | [8] |

| ¹³C NMR | Signals corresponding to the quaternary carbon and the trifluoromethyl carbons. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H and C-F bonds. | [9] |

| Mass Spectrometry (MS) | A molecular ion peak and characteristic fragmentation patterns. The top peak in GC-MS is often observed at m/z 69. | [9][10] |

Synthesis and Experimental Protocols

While several synthetic routes to this compound have been developed, a common laboratory-scale synthesis involves the reaction of a trifluoromethylating agent with hexafluoroacetone. One of the earliest methods involved the addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction.[2] More recent methods have also been explored.[11]

Due to the specialized nature of its synthesis, this compound is often procured from commercial suppliers for research and development purposes. This guide will focus on detailed experimental protocols for its application in organic synthesis.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of Perfluoro-tert-butyl Ethers

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[11][12] this compound can be effectively used as a nucleophile in this reaction to introduce the perfluoro-tert-butoxy group. A general workflow for this process is depicted below.

Caption: General workflow for the Mitsunobu reaction using this compound.

Detailed Methodology:

This protocol is adapted from the synthesis of (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester.[13]

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).

-

Cooling: Cool the solution to 0 °C using an ice bath and stir for 10 minutes.

-

Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution over a period of 15 minutes.

-

Addition of this compound: Subsequently, add this compound (2.0 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Reaction: Remove the ice bath and warm the reaction mixture to 45 °C in an oil bath. Stir the reaction for 24 hours.

-

Work-up and Extraction: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired perfluoro-tert-butyl ether.

Experimental Protocol: Diazonium Coupling for the Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This compound can be used to trap diazonium salts, forming stable aryl ethers. This is particularly useful for the synthesis of non-canonical amino acids for incorporation into peptides and proteins.[1][14][15]

Caption: Workflow for the synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine.

Detailed Methodology:

This protocol is based on the practical synthesis of Fmoc-perfluoro-tert-butyl tyrosine.[1][14][15]

-

Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine (1.0 equivalent) in tetrafluoroboric acid. Cool the solution and add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining a low temperature. The formation of the diazonium salt intermediate occurs. This intermediate is typically used in the next step without extensive purification.

-

Diazonium Coupling: The isolated diazonium salt is then added to this compound.

-

Reaction: The mixture is heated to reflux, allowing the diazonium coupling reaction to proceed.

-

Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, often by recrystallization or chromatography, to yield Fmoc-perfluoro-tert-butyl tyrosine.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

Caption: Key application areas of this compound.

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine-containing groups into organic molecules is a common strategy in drug and agrochemical development to enhance properties such as metabolic stability, bioavailability, and binding affinity.[16] this compound serves as a key intermediate for introducing the bulky and electron-withdrawing perfluoro-tert-butyl group into active pharmaceutical ingredients and crop protection agents.[16]

-

¹⁹F Magnetic Resonance Imaging (MRI): The nine chemically equivalent fluorine atoms in this compound give rise to a sharp, single resonance in ¹⁹F NMR spectroscopy.[1][14][15] This property makes it an excellent building block for the development of high-performance ¹⁹F MRI contrast agents.[5] These agents are used for in vivo cell tracking, imaging of inflammation, and other diagnostic applications. The modifiable hydroxyl group allows for the attachment of targeting ligands to direct the contrast agent to specific tissues or cells.[5]

-

Specialty Chemicals and Materials Science: The thermal and chemical stability of the perfluoro-tert-butyl group makes it a desirable component in the synthesis of specialty polymers, coatings, and other advanced materials where durability and resistance to harsh environments are required.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

This compound is classified as:

-

Harmful if inhaled.[4]

-

Causing serious eye irritation.[4]

-

Causing skin irritation.[4]

-

May cause respiratory irritation.[4]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed disposal company. Do not empty into drains.[4]

This in-depth technical guide provides essential information for the safe and effective use of this compound in a research and development setting. By understanding its properties, synthesis, and handling requirements, researchers can confidently leverage this versatile compound in their scientific endeavors.

References

- 1. CAS 2378-02-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 2378-02-1 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound(2378-02-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mzCloud – Perfluoro tert butyl alcohol [mzcloud.org]

- 10. lookchem.com [lookchem.com]

- 11. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20090291212A1 - VOLATILE METAL COMPLEXES OF this compound - Google Patents [patents.google.com]

- 14. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Perfluoro-tert-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluoro-tert-butanol, also known as nonafluoro-tert-butyl alcohol, is a fluorinated alcohol with the chemical formula (CF₃)₃COH. Its unique properties, including high acidity for an alcohol (pKa ≈ 5.4), low boiling point (45 °C), and high fluorine content, make it a valuable building block in various fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the primary synthesis route for this compound, focusing on the well-established method by Filler and Schure. It is important to note that the direct synthesis from tert-butanol (B103910) is not the standard or reported method. The established synthesis begins with hexafluoroacetone (B58046).

Primary Synthesis Route: The Filler and Schure Method

The most widely recognized and cited method for the synthesis of this compound was developed by Robert Filler and Ralph M. Schure in 1967. The synthesis is a two-step process that begins with the reaction of trichloromethyllithium with hexafluoroacetone to form an intermediate trichloro-alcohol, followed by a halogen exchange reaction to yield the final perfluorinated product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1,1-Trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol

This step involves the nucleophilic addition of trichloromethyllithium to the carbonyl carbon of hexafluoroacetone. The trichloromethyllithium is typically generated in situ from chloroform (B151607) and a strong base like n-butyllithium.

Materials:

-

Hexafluoroacetone

-

Chloroform (CHCl₃)

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous diethyl ether

Procedure:

-

A solution of chloroform in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

-

A solution of n-butyllithium in hexane is added dropwise to the chloroform solution while maintaining the low temperature. This generates trichloromethyllithium in situ.

-

Hexafluoroacetone is then slowly introduced into the reaction mixture.

-

The reaction is stirred for a specified period at low temperature, followed by slow warming to room temperature.

-

The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound via Halogen Exchange

The trichlorinated alcohol intermediate is then converted to the final perfluorinated product through a halogen exchange reaction using a strong fluorinating agent, such as antimony pentafluoride.

Materials:

-

1,1,1-Trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol

-

Antimony pentafluoride (SbF₅)

Procedure:

-

The crude 1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol is mixed with antimony pentafluoride in a suitable reaction vessel.

-

The mixture is heated to initiate the halogen exchange reaction. The reaction temperature and duration are critical parameters that need to be carefully controlled.

-

The volatile this compound product is typically distilled directly from the reaction mixture.

-

The collected distillate may require further purification, such as redistillation, to obtain the final product of high purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound based on the Filler and Schure method.

| Parameter | Step 1: Intermediate Synthesis | Step 2: Halogen Exchange | Overall Yield |

| Reactants | Hexafluoroacetone, CHCl₃, n-BuLi | Trichlorinated intermediate, SbF₅ | - |

| Solvent | Anhydrous diethyl ether | None (neat) | - |

| Reaction Temperature | -78 °C to room temperature | ~150 °C | - |

| Reaction Time | Not specified in detail | Not specified in detail | - |

| Yield | ~70-80% (crude) | ~50-60% | ~35-48% |

| Purification Method | Extraction and solvent removal | Distillation | - |

Note: The yields are approximate and can vary based on the specific reaction conditions and scale.

Alternative Synthesis Approaches

While the Filler and Schure method is the most prominent, other approaches to synthesize this compound and its derivatives have been explored. These often involve the use of different fluorinating agents or starting materials. For instance, the synthesis of ethers of this compound has been achieved via the Mitsunobu reaction.[2][3] However, for the direct synthesis of the alcohol, the hexafluoroacetone route remains the most fundamental.

Conclusion

The synthesis of this compound is a well-established process that provides a crucial building block for the development of a wide range of specialized chemicals. The two-step method starting from hexafluoroacetone, as pioneered by Filler and Schure, remains the cornerstone of its production. Understanding the detailed experimental protocols and the key quantitative parameters is essential for researchers and professionals working in the fields of medicinal chemistry, materials science, and drug development to effectively utilize this versatile fluorinated alcohol. The continued exploration of its synthesis and applications is expected to lead to further innovations in these critical areas.

References

A Technical Guide to Perfluoro-tert-butanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-tert-butanol (PFTB), systematically known by its IUPAC name 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol , is a unique fluorinated alcohol with a distinctive set of properties that make it a valuable building block in specialty chemical synthesis, particularly within the pharmaceutical and material science sectors.[1][2] Its perfluorinated structure, where all hydrogen atoms on the tert-butyl group are replaced by fluorine, imparts high chemical inertness, thermal stability, and unique solvent characteristics.[1][3]

This technical guide provides an in-depth overview of this compound, summarizing its physicochemical properties, detailing experimental protocols for its application in synthesis, and illustrating key processes through workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physicochemical and Safety Data

The quantitative properties of this compound are summarized below. The high electronegativity of the nine fluorine atoms results in a highly electron-deficient environment, making the hydroxyl group significantly more acidic (pKa ≈ 5.4) than typical tertiary alcohols, with an acidity comparable to that of carboxylic acids.[1][4]

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | [2][5][6] |

| CAS Number | 2378-02-1 | [7][8][9] |

| Molecular Formula | C₄HF₉O | [3][6] |

| Molecular Weight | 236.04 g/mol | [7][8] |

| Appearance | Colorless liquid | [3][9][10] |

| Boiling Point | 45 °C | [7][8][10] |

| Melting Point | -15 °C to -17 °C | [8][10][11] |

| Density | 1.693 g/mL at 25 °C | [7][8] |

| Vapor Pressure | 5.19 psi (268.3 mmHg) at 20 °C | [7] |

| pKa | 5.4 | [1][4] |

| Refractive Index | n20/D 1.3 | [7][8] |

| Solubility in Water | Miscible | [4] |

Safety and Hazard Information

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | GHS Classification | Source(s) |

| H315 | Causes skin irritation | [5][7] |

| H319 | Causes serious eye irritation | [5][7] |

| H331 / H332 | Toxic / Harmful if inhaled | [5][7] |

| H335 | May cause respiratory irritation | [5][7] |

Synthesis of this compound

Detailed, step-by-step experimental protocols for the industrial synthesis of this compound are not extensively available in open literature. However, synthetic routes have been described, including early methods involving the reaction of hexafluoroacetone (B58046) with trichloromethyllithium, followed by a halogen exchange.[2] Other innovative approaches continue to be developed for this important fluorinated building block.[2][12]

Experimental Protocols: Applications in Synthesis

This compound serves as a critical reagent for introducing the perfluoro-tert-butoxy group into molecules, a strategy widely used in the development of ¹⁹F MRI contrast agents and novel drug candidates.[1][13][14] Its nine chemically equivalent fluorine atoms produce a sharp, single resonance in ¹⁹F NMR spectra, enabling high-sensitivity detection.[15]

Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine for ¹⁹F NMR Applications

This protocol describes a practical two-step synthesis from commercially available Fmoc-4-NH₂-phenylalanine, which can be completed within 24 hours.[15] The resulting amino acid is a valuable probe for biomolecular NMR studies.[13]

Experimental Protocol:

-

Diazotization:

-

Start with commercially available Fmoc-4-NH₂-phenylalanine (1.0 equivalent).

-

Dissolve the starting material in tetrafluoroboric acid.

-

Cool the solution and add sodium nitrite (B80452) to generate the intermediate diazonium tetrafluoroborate (B81430) salt.

-

This intermediate is used in the subsequent step without further purification. Caution: While more stable than other diazonium salts, diazonium tetrafluoroborates should be handled with care.[15]

-

-

Diazonium Coupling:

-

The crude diazonium intermediate is added to this compound.

-

The mixture is heated at reflux.

-

This reaction couples the perfluoro-tert-butoxy group to the aromatic ring, displacing the diazonium group and generating the desired product, Fmoc-perfluoro-tert-butyl tyrosine.[15]

-

-

Purification:

-

The final product is purified using standard chromatographic techniques. This two-step process from a commercial starting material requires only a single purification step.[15]

-

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 2378-02-1 [smolecule.com]

- 3. CAS 2378-02-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mzCloud – Perfluoro tert butyl alcohol [mzcloud.org]

- 7. Nonafluoro-tert-butyl alcohol 99 2378-02-1 [sigmaaldrich.com]

- 8. This compound | 2378-02-1 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2378-02-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Nonafluoro-tert-butyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonafluoro-tert-butyl alcohol, systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a perfluorinated tertiary alcohol with the chemical formula (CF₃)₃COH. Its unique properties, stemming from the strong electron-withdrawing effects of the nine fluorine atoms, make it a valuable compound in various scientific and industrial applications, including as a solvent in organic synthesis and for the preparation of fluorinated pharmaceuticals.[1] This technical guide provides an in-depth overview of the core physical properties of nonafluoro-tert-butyl alcohol, complete with experimental protocols and visual workflows to aid in its practical application.

Core Physical Properties

The distinct physical characteristics of nonafluoro-tert-butyl alcohol set it apart from its non-fluorinated analog, tert-butyl alcohol, and other common solvents. The high degree of fluorination leads to a low boiling point and high acidity for an alcohol.

Quantitative Data Summary

The key physical properties of nonafluoro-tert-butyl alcohol are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 236.04 | g/mol | |

| Boiling Point | 45 | °C | at 1 atm |

| Melting Point | -17 | °C | |

| Density | 1.693 | g/mL | at 25 °C |

| Vapor Pressure | 5.19 | psi | at 20 °C |

| Refractive Index (n_D) | 1.300 | at 20 °C | |

| Acidity (pKa) | 5.4 | in H₂O | |

| Solubility in Water | Miscible |

Experimental Protocols

Understanding the methodologies used to determine these physical properties is crucial for researchers who may need to replicate or verify these values. The following sections detail the experimental procedures for measuring the key physical properties of nonafluoro-tert-butyl alcohol.

Determination of Boiling Point

The boiling point of nonafluoro-tert-butyl alcohol was determined by distillation at atmospheric pressure.

Apparatus:

-

Distillation flask (50 mL)

-

Heating mantle

-

Condenser

-

Thermometer (calibrated)

-

Receiving flask

Procedure:

-

A 25 mL sample of nonafluoro-tert-butyl alcohol was placed in the distillation flask along with boiling chips.

-

The distillation apparatus was assembled, ensuring the thermometer bulb was positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample was heated gently using the heating mantle.

-

The temperature at which a steady stream of distillate was collected in the receiving flask was recorded as the boiling point.

Determination of Melting Point

The melting point was determined using a standard capillary melting point apparatus.

Apparatus:

-

Capillary tubes

-

Melting point apparatus with a calibrated thermometer

Procedure:

-

A small amount of solidified nonafluoro-tert-butyl alcohol (frozen using a cold bath) was introduced into a capillary tube.

-

The capillary tube was placed in the melting point apparatus.

-

The sample was heated at a slow, controlled rate.

-

The temperature range over which the solid first started to melt until it completely turned into a clear liquid was recorded as the melting point range.

Determination of Density

The density of nonafluoro-tert-butyl alcohol was measured using a pycnometer.

Apparatus:

-

Pycnometer (10 mL, calibrated)

-

Analytical balance

-

Constant temperature water bath (25 °C)

Procedure:

-

The empty pycnometer was weighed accurately.

-

The pycnometer was filled with nonafluoro-tert-butyl alcohol and placed in a constant temperature water bath at 25 °C for 30 minutes to allow for thermal equilibrium.

-

Any excess liquid was removed, and the pycnometer was re-weighed.

-

The density was calculated by dividing the mass of the alcohol by the volume of the pycnometer.

Determination of Refractive Index

The refractive index was measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (20 °C)

-

Sodium D line light source

Procedure:

-

The refractometer prisms were cleaned and calibrated with distilled water.

-

A few drops of nonafluoro-tert-butyl alcohol were placed on the prism surface.

-

The prism was closed, and the sample was allowed to equilibrate to 20 °C.

-

The refractive index was read from the instrument's scale using the sodium D line as the light source.

Determination of pKa

The acidity of nonafluoro-tert-butyl alcohol was determined by potentiometric titration.[2]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

Standardized sodium hydroxide (B78521) solution (0.1 M)

Procedure:

-

A known volume of a dilute aqueous solution of nonafluoro-tert-butyl alcohol was prepared.

-

The solution was titrated with the standardized sodium hydroxide solution, and the pH was recorded after each addition of titrant.

-

A titration curve (pH vs. volume of NaOH added) was plotted.

-

The pKa was determined as the pH at the half-equivalence point.

Synthesis and Applications

Nonafluoro-tert-butyl alcohol is synthesized from hexafluoroacetone (B58046) and trichloromethyllithium, followed by a halogen exchange reaction.[2] Its unique properties make it a valuable reagent and solvent in specialized chemical reactions.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for nonafluoro-tert-butyl alcohol.

Caption: Synthesis of Nonafluoro-tert-butyl Alcohol.

Experimental Workflow: Mitsunobu Reaction

Nonafluoro-tert-butyl alcohol can be utilized in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols. The following diagram outlines a typical experimental workflow for an etherification reaction using nonafluoro-tert-butyl alcohol.

Caption: Mitsunobu Reaction Workflow.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of nonafluoro-tert-butyl alcohol, along with the experimental protocols for their determination. The included synthesis and experimental workflows offer practical insights for researchers and professionals in drug development and other scientific fields. The unique combination of properties, particularly its high acidity and low boiling point, ensures that nonafluoro-tert-butyl alcohol will continue to be a valuable tool in modern chemistry.

References

Perfluoro-tert-butanol: A Technical Guide to Environmental and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available environmental and safety data for perfluoro-tert-butanol (PFTB). Due to its unique properties, PFTB is a valuable compound in various scientific and industrial applications, including as a solvent and in the synthesis of specialty chemicals.[1] However, as with many perfluorinated compounds, concerns regarding its environmental fate and potential health effects necessitate a thorough evaluation. This document summarizes key data from safety data sheets, toxicological studies, and environmental science literature to inform safe handling, risk assessment, and future research.

Chemical and Physical Properties

This compound is a colorless liquid with high thermal stability and resistance to chemical degradation.[1] Its fully fluorinated tert-butyl group imparts both hydrophobic and lipophobic characteristics.[1]

| Property | Value | Source |

| CAS Number | 2378-02-1 | [1] |

| Molecular Formula | C4HF9O | [1] |

| Molecular Weight | 236.04 g/mol | |

| Boiling Point | 45 °C | [2] |

| Melting Point | -15 °C | [2] |

| Density | 1.693 g/mL at 25 °C | [2] |

| Vapor Pressure | 357.7 hPa at 20 °C | [2] |

| Flash Point | 44-45 °C | [2] |

| Water Solubility | No data available | [2] |

| pKa | 5.4 |

Safety Data

Toxicological Data

The primary hazards associated with this compound are acute inhalation toxicity, skin irritation, and serious eye irritation.[3][4]

| Endpoint | Species | Value | Classification | Source |

| Acute Inhalation Toxicity | Mouse | LC50: 5,115 mg/L (4 h) | Toxic if inhaled | [5] |

| Acute Inhalation Toxicity (QSAR) | Mouse | pLC50: 4.363 [-log(mmol/m^3)] | - | |

| Skin Corrosion/Irritation | - | Causes skin irritation | Warning | [3][4] |

| Serious Eye Damage/Irritation | - | Causes serious eye irritation | Warning | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | - | May cause respiratory irritation | Warning | [4][5] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Handling and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize exposure risks.

-

Handling: Use only in well-ventilated areas or outdoors.[3] Avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed.[3][5]

-

Personal Protective Equipment:

Environmental Data

There is a notable lack of specific experimental data for the environmental fate and effects of this compound. Many safety data sheets explicitly state "no data available" for ecotoxicity, persistence, and bioaccumulation.[2] General concerns for perfluorinated compounds include their persistence in the environment and potential for bioaccumulation.[1]

Environmental Fate

| Parameter | Finding | Remarks | Source |

| Persistence and Degradability | No experimental data available. Perfluorinated compounds are generally known for their persistence. | One safety data sheet suggests persistence is "unlikely" based on available information, but no supporting data is provided. | [3] |

| Bioaccumulative Potential | No experimental data available. | One safety data sheet suggests bioaccumulation is "unlikely," but no supporting data is provided. | [3] |

| Mobility in Soil | Likely to be mobile in the environment due to its volatility. | The product contains volatile organic compounds (VOCs) that will evaporate easily. | [3] |

Ecotoxicity

No quantitative data (e.g., LC50 for fish, EC50 for daphnia) for the aquatic toxicity of this compound were found in the reviewed literature and safety data sheets.

Atmospheric Lifetime and Global Warming Potential

While a specific atmospheric lifetime for this compound has not been determined, a radiative efficiency value has been reported.

| Parameter | Value | Source |

| Radiative Efficiency | 37.4 W m⁻² ppb⁻¹ (from a 1995 source) |

The Global Warming Potential (GWP) is calculated based on the radiative efficiency and the atmospheric lifetime of a compound. Without a determined atmospheric lifetime, an accurate GWP cannot be calculated. However, the high radiative efficiency suggests that if the atmospheric lifetime is significant, the GWP could also be substantial.

Experimental Protocols

Detailed experimental protocols for assessing the environmental and safety aspects of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies relevant to the data presented in this guide.

Acute Inhalation Toxicity (OECD TG 403)

This test guideline describes the procedure for determining the acute toxicity of a substance when administered via inhalation.

-

Principle: Groups of animals, typically rodents, are exposed to the test substance at various concentrations for a defined period (usually 4 hours).

-

Procedure:

-

Test Animals: Healthy, young adult animals of a single sex (or both if significant differences are expected) are used.

-

Exposure: The animals are exposed in inhalation chambers to the test substance as a gas, vapor, or aerosol at a series of concentrations. A control group is exposed to clean air under the same conditions.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Collection: The number of mortalities is recorded, and the LC50 (the concentration estimated to cause mortality in 50% of the test animals) is calculated.

-

-

Endpoint: The primary endpoint is the LC50 value and the 95% confidence intervals.

Aquatic Toxicity

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

-

Fish, Acute Toxicity Test (OECD TG 203):

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Endpoint: The LC50 is determined.

-

-

Daphnia sp., Acute Immobilisation Test (OECD TG 202):

-

Principle: Young daphnids are exposed to the test substance for 48 hours.

-

Endpoint: The EC50 for immobilization is determined.

-

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201):

-

Principle: A growing culture of algae is exposed to the test substance over a period of 72 hours.

-

Endpoint: The EC50 for growth inhibition is determined.

-

Biodegradability

Various methods exist to assess the biodegradability of chemical substances. A common approach is the measurement of carbon dioxide evolution.

-

CO2 Evolution Test (Modified Sturm Test; OECD TG 301B):

-

Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The amount of CO2 produced is measured and compared to the theoretical maximum amount of CO2 that can be produced from the complete oxidation of the test substance.

-

Procedure:

-

A defined concentration of the test substance is added to a mineral salt medium.

-

The medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

-

The test vessels are incubated in the dark at a constant temperature.

-

The evolved CO2 is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

-

-

Endpoint: The percentage of biodegradation is calculated based on the amount of CO2 produced.

-

Visualizations

Logical Workflow for Environmental and Safety Assessment

The following diagram illustrates the logical workflow for assessing the environmental and safety profile of a chemical like this compound.

Caption: Logical workflow for the environmental and safety assessment of this compound.

Conclusion

The available data for this compound indicate that it is a hazardous substance requiring careful handling due to its acute inhalation toxicity and irritant properties. While quantitative toxicological data is limited, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure.

A significant data gap exists in the understanding of the environmental fate and ecotoxicity of this compound. The general persistence of perfluorinated compounds raises concerns, and the lack of specific data for PFTB highlights an area where further research is critically needed. The high radiative efficiency also suggests that its potential impact as a greenhouse gas warrants investigation, particularly a determination of its atmospheric lifetime. For professionals in drug development and other research fields, this lack of environmental data should be a consideration in the lifecycle management of this chemical. It is recommended that where possible, less persistent and better-characterized alternatives are considered. In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate the environmental properties of this compound to provide preliminary risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Estimations of global warming potentials from computational chemistry calculations for CH(2)F(2) and other fluorinated methyl species verified by comparison to experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Global Warming Potential - Fluorocarbons [fluorocarbons.org]

A Technical Guide to Perfluoro-tert-butanol: Commercial Availability and Applications in Research and Drug Development

Perfluoro-tert-butanol (PFTB), a fluorinated alcohol with the CAS number 2378-02-1, is a versatile building block in modern chemical synthesis.[1] Its unique properties, including high fluorine content and a modifiable hydroxyl group, make it particularly valuable in the pharmaceutical and agrochemical industries, as well as in the development of advanced materials.[1][2][3] This guide provides an in-depth overview of its commercial availability, key properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

General and Chemical Properties

This compound, also known as nonafluoro-tert-butyl alcohol or 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a colorless liquid at room temperature.[4][5][6][7] Its highly fluorinated structure imparts significant chemical stability and unique solvation properties.[1][8]

| Property | Value | Source(s) |

| CAS Number | 2378-02-1 | [8][9][10][11] |

| Molecular Formula | C4HF9O | [8][9][10] |

| Molecular Weight | 236.04 g/mol | [8][12] |

| Appearance | Colorless liquid | [4][5][9] |

| Boiling Point | 44-45 °C | [5][10][13][14] |

| Density | 1.690 - 1.693 g/mL at 25 °C | [4][10][13] |

| Refractive Index | ~1.3 n20/D | [9][13] |

| Vapor Pressure | 268.323 mmHg @ 20 °C | [4] |

| Melting Point | -15 °C to -17 °C | [5][14] |

Commercial Availability

This compound is available from various chemical suppliers in research-grade purities, typically ranging from 97% to over 99%. It is generally supplied in quantities from grams to kilograms.

| Supplier | Purity | Available Quantities |

| Thermo Scientific (Alfa Aesar) | 99% | 1 g, 5 g, 25 g |

| Smolecule | In Stock (Purity not specified) | Not specified |

| Strem Chemicals | min. 97% | 5 g |

| Fluorochem | 97.0% | 1 g |

| Apollo Scientific | 97% | 5 g, 25 g, 100 g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Not specified |

| Shaanxi Didu New Materials Co. Ltd. | 99.0% Min | Not specified |

| Henan Aochuang Chemical Co.,Ltd. | 98% | Not specified |

Note: Pricing and stock availability are subject to change. Please consult the respective suppliers for current information.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of scientific research, particularly in drug development and medical imaging.

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI)

A primary application of this compound is in the synthesis of high-performance contrast agents for ¹⁹F MRI.[3][8] The nine chemically equivalent fluorine atoms provide a strong, single resonance signal, and the hydroxyl group allows for covalent attachment to various molecules of interest, such as peptides or targeting ligands.[3][8] This enables the development of highly sensitive and specific imaging probes for applications like tumor imaging and cell tracking, with the advantage of no background signal in biological tissues.[8]

Pharmaceutical and Agrochemical Synthesis

In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and potency.[1][2] this compound serves as a key intermediate for incorporating the perfluoro-tert-butyl group into potential drug candidates.[1] This structural modification is a strategy used to develop next-generation pharmaceuticals with improved pharmacokinetic profiles.[1] Similarly, it is used in the synthesis of advanced pesticides and herbicides, where the fluorinated moiety can lead to greater efficacy and more targeted action.[1][2]

Experimental Protocol: Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This protocol describes the synthesis of a novel, highly fluorinated amino acid for use in peptide synthesis and ¹⁹F NMR studies, as adapted from published methods.[15] The synthesis proceeds in two steps from a commercially available starting material via a diazonium coupling reaction with this compound.[15]

Materials and Reagents

-

Fmoc-4-NH₂-phenylalanine

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Methodology

Step 1: Diazotization of Fmoc-4-NH₂-phenylalanine

-

Dissolve Fmoc-4-NH₂-phenylalanine in an appropriate aqueous acidic solution (e.g., HCl).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt intermediate.

Step 2: Diazonium Coupling with this compound

-

To the solution containing the diazonium salt, add this compound.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final product, Fmoc-perfluoro-tert-butyl tyrosine.[15]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area or fume hood.[4][11]

-

Hazards : Causes skin irritation, serious eye irritation/damage, and is harmful or toxic if inhaled.[4][11] It may also cause respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., Viton®), safety goggles or a face shield, and appropriate lab clothing.[4][11]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage : Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed.[4][5]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CAS 2378-02-1: this compound | CymitQuimica [cymitquimica.com]

- 7. Nonafluoro-tert-butyl Alcohol | 2378-02-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. Buy this compound | 2378-02-1 [smolecule.com]

- 9. B22442.06 [thermofisher.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 2378-02-1 [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoro-tert-butanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of perfluoro-tert-butanol (PFTB) as a versatile fluorinated building block in modern chemistry.

This compound (PFTB), systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a unique and highly valuable fluorinated alcohol that has garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. Its distinctive structural features, characterized by the presence of nine fluorine atoms, impart a remarkable set of physicochemical properties that make it an indispensable tool for researchers and professionals in drug development. This technical guide provides a comprehensive overview of PFTB, focusing on its core attributes, key reactions, and detailed experimental protocols to facilitate its application in the laboratory.

Core Properties of this compound

The exceptional utility of PFTB stems from its unique molecular architecture. The high degree of fluorination results in a combination of chemical stability, unique solvent properties, and enhanced acidity of the hydroxyl group. These characteristics are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2378-02-1 | [1] |

| Molecular Formula | C₄HF₉O | [1][2] |

| Molecular Weight | 236.04 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 44-45 °C | [4] |

| Density | 1.693 g/mL | [4] |

| pKa | 5.4 | [3] |

Spectroscopic Data

| Spectroscopy | Peak Information | Reference |

| ¹H NMR | Singlet (due to the hydroxyl proton) | [5] |

| ¹³C NMR | Quartet (J=293 Hz, C(CF₃)₃) | [6][7] |

| ¹⁹F NMR | Singlet (-71.3 to -71.4 ppm) | [6][8][9] |

| Mass Spectrometry | Exact Mass: 235.98836811 Da | [2] |

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile building block for the introduction of the perfluoro-tert-butyl group into a wide range of organic molecules. This section details key reactions and provides explicit experimental protocols.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful method for the formation of ethers from alcohols with inversion of stereochemistry.[10] Due to the enhanced acidity of its hydroxyl group, PFTB is an excellent substrate for this reaction, enabling the synthesis of various perfluoro-tert-butyl ethers.[11][12]

Experimental Protocol: Synthesis of Perfluoro-tert-butyl Ethers [11]

-

To a stirred mixture of the primary or secondary alcohol (1.0 eq.), triphenylphosphine (B44618) (1.5 eq.), and this compound (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired perfluoro-tert-butyl ether.

Note: The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter.

On-Resin Deprotection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), PFTB can be used for the mild and selective removal of acid-labile protecting groups, such as the 4-methyltrityl (Mtt) group from the side chain of lysine, without cleaving the peptide from the resin or removing other protecting groups like Boc.[13]

Experimental Protocol: On-Resin Mtt Deprotection [13]

-

Swell the Mtt-protected peptide-resin in dichloromethane (B109758) (DCM).

-

Treat the resin with a solution of 30% this compound in DCM (3 x 15 minutes).

-

Wash the resin thoroughly with DCM.

-

Proceed with the next coupling step in the peptide synthesis.

Synthesis of 19F MRI Contrast Agents

The nine magnetically equivalent fluorine atoms in PFTB give a strong, sharp singlet in ¹⁹F NMR spectra, making it an ideal building block for the synthesis of ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents.[14][15] These agents are valuable for non-invasive cell tracking and molecular imaging.

Experimental Protocol: Synthesis of a PFTB-containing Amino Acid for ¹⁹F NMR [16]

This protocol describes the synthesis of Fmoc-perfluoro-tert-butyl tyrosine from Fmoc-4-aminophenylalanine.

-

Diazotization: Dissolve Fmoc-4-aminophenylalanine in a suitable solvent and treat with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) at low temperature to form the diazonium salt.

-

Diazonium Coupling: Add the diazonium salt solution to refluxing this compound. The diazonium group is displaced by the perfluoro-tert-butoxide, forming the ether linkage.

-

Purification: After the reaction is complete, cool the mixture and purify by extraction and column chromatography to yield Fmoc-perfluoro-tert-butyl tyrosine.

Radical Perfluoro-tert-butylation

Recent advancements have enabled the use of PFTB derivatives in radical perfluoro-tert-butylation reactions.[17][18] These methods allow for the direct C-H functionalization of various unsaturated compounds.

Experimental Protocol: Photocatalytic Perfluoro-tert-butylation of Styrenes [17]

-

In a reaction vessel, combine the styrene (B11656) substrate (1.0 eq.), a perfluoro-tert-butylating reagent derived from PFTB (1.2 eq.), a photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%), and a copper co-catalyst (e.g., CuTC, 10 mol%) in degassed dichloromethane (DCM).

-

Irradiate the mixture with blue LEDs at room temperature for the specified time.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the perfluoro-tert-butylated styrene.

Conclusion

This compound is a powerful and versatile building block that offers a unique combination of properties for a wide array of applications in chemical synthesis, drug discovery, and materials science. Its ability to introduce the sterically bulky and electron-withdrawing perfluoro-tert-butyl group, coupled with its utility in developing sensitive ¹⁹F MRI probes, ensures its continued importance in advancing these fields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this exceptional fluorinated compound.

References

- 1. CAS 2378-02-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2378-02-1 [smolecule.com]

- 4. strem.com [strem.com]

- 5. This compound(2378-02-1) 1H NMR [m.chemicalbook.com]

- 6. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. spectrabase.com [spectrabase.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Unique Solvent Properties of Perfluoro-tert-butanol: A Technical Guide for Researchers

An in-depth exploration of the distinct physicochemical characteristics and applications of perfluoro-tert-butanol (PFTB) for scientists and professionals in drug development.

This compound (PFTB), a fully fluorinated tertiary alcohol, has emerged as a solvent and reagent with a unique and highly valuable set of properties for a range of chemical applications. Its distinct characteristics, stemming from its perfluorinated structure, offer significant advantages in organic synthesis, materials science, and particularly in the development of advanced pharmaceutical and diagnostic agents. This technical guide provides a comprehensive overview of the core properties of PFTB, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its application in research and development.

Physicochemical Properties of this compound

The substitution of all hydrogen atoms with fluorine in the tert-butanol (B103910) structure imparts a unique combination of physical and chemical properties to PFTB. The strong electron-withdrawing effect of the nine fluorine atoms results in a highly polarized O-H bond, making PFTB an exceptionally acidic alcohol with a pKa of approximately 5.4, comparable to that of carboxylic acids[1][2]. This high acidity, coupled with the steric bulk of the trifluoromethyl groups, underpins many of its unique applications.

Key physicochemical properties of PFTB are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol | [3] |

| CAS Number | 2378-02-1 | [3] |

| Molecular Formula | C₄HF₉O | [3] |

| Molecular Weight | 236.04 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 45 °C | [2] |

| Density | ~1.693 g/mL at 25 °C | |

| pKa | ~5.4 | [1][2] |

| ¹H NMR | Chemical shift is dependent on solvent and concentration. | [5] |

| ¹⁹F NMR | A single sharp peak due to nine equivalent fluorine atoms. | [6] |

| Mass Spectrum | Available through various databases. | [7] |

Solubility Profile:

Key Applications and Experimental Protocols

The unique properties of PFTB have led to its use in several specialized applications, particularly where its high acidity, low nucleophilicity, and fluorinated nature can be leveraged.

Selective Deprotection in Peptide Synthesis

PFTB's high acidity and low nucleophilicity make it an excellent reagent for the selective removal of acid-labile protecting groups in solid-phase peptide synthesis (SPPS), without the need for harsh acids like trifluoroacetic acid (TFA). A notable application is the selective deprotection of trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt) groups from the side chains of amino acids like lysine, ornithine, and cysteine.

This protocol describes the selective removal of the Mtt group from a resin-bound peptide.

Materials:

-

Mtt-protected peptide-resin

-

This compound (PFTB)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc-deprotection control

-

Testing resin (e.g., Rink Amide resin)

Procedure:

-

Swell the Mtt-protected peptide-resin in DCM in a peptide synthesis vessel.

-

Prepare a 30% (v/v) solution of PFTB in DCM.

-

Drain the DCM from the resin and add the 30% PFTB/DCM solution.

-

Agitate the resin at room temperature. For complete Mtt removal, multiple treatments are typically necessary (e.g., 3 x 15 minutes).

-

After each treatment, drain the solution and wash the resin thoroughly with DCM.

-

To monitor the completion of the deprotection, a small sample of the resin can be treated with a piperidine solution. The absence of the dibenzofulvene adduct in the UV spectrum indicates complete Fmoc removal from the N-terminus, confirming the stability of the Fmoc group during Mtt deprotection.

-

The deprotected side-chain is then ready for further modification, such as cyclization or branching.

The workflow for this selective deprotection is illustrated in the diagram below.

Synthesis of ¹⁹F MRI Contrast Agents

The presence of nine magnetically equivalent fluorine atoms that produce a single, sharp signal in ¹⁹F NMR spectroscopy makes PFTB an ideal building block for the synthesis of highly sensitive ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents[8][9]. The hydroxyl group provides a convenient handle for attaching PFTB to larger molecules, including peptides and polymers, to create targeted or long-circulating imaging probes.

This protocol, adapted from the synthesis of a PFTB-containing amino acid, illustrates the use of PFTB in a diazonium coupling reaction to create a precursor for a ¹⁹F MRI probe[10].

Materials:

-

Fmoc-4-NH₂-phenylalanine

-

Sodium nitrite (B80452) (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

This compound (PFTB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in an appropriate solvent and cool in an ice bath. Add tetrafluoroboric acid followed by a solution of sodium nitrite. Stir the reaction mixture at low temperature to form the diazonium salt intermediate.

-

Diazonium Coupling: Isolate the crude diazonium salt and add it to this compound. Heat the mixture at reflux. The diazonium group is displaced by the PFTB, forming the perfluoro-tert-butyl ether linkage.

-

Work-up: After the reaction is complete, cool the mixture and dilute with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Fmoc-perfluoro-tert-butyl tyrosine.

The following diagram outlines the synthesis workflow.

Mitsunobu Reaction

PFTB can act as a nucleophile in the Mitsunobu reaction to form perfluoro-tert-butyl ethers. The high acidity of PFTB facilitates its deprotonation by the betaine (B1666868) intermediate formed from triphenylphosphine (B44618) and an azodicarboxylate.

This protocol provides a general procedure for the Mitsunobu reaction using PFTB as the nucleophile.

Materials:

-

Primary or secondary alcohol

-

This compound (PFTB) (1.1 - 1.5 equivalents)

-

Triphenylphosphine (PPh₃) (1.1 - 1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.1 - 1.5 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary or secondary alcohol, PFTB, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to separate the desired perfluoro-tert-butyl ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

The logical relationship of the key steps in the Mitsunobu reaction is depicted below.

Summary of Unique Solvent Properties